molecular formula C13H14BrClN2 B1653332 N-[(2-bromophenyl)methyl]-5-methylpyridin-3-amine hydrochloride CAS No. 1803610-07-2

N-[(2-bromophenyl)methyl]-5-methylpyridin-3-amine hydrochloride

Cat. No.: B1653332
CAS No.: 1803610-07-2
M. Wt: 313.62
InChI Key: YTEINUFLIMWKBW-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-5-methylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₃BrN₂·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Bromination Reaction: Starting from 2-bromobenzylamine, the compound can be synthesized by reacting it with 5-methylpyridin-3-amine under controlled conditions.

  • Reductive Amination: This involves the reaction of 2-bromobenzaldehyde with 5-methylpyridin-3-amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions that ensure high purity and yield. The process involves the use of advanced reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-[(2-bromophenyl)methyl]-5-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions.

  • Reduction Products: Reduced analogs of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other organic compounds.

Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors. It has shown promise in preliminary biological assays.

Medicine: N-[(2-bromophenyl)methyl]-5-methylpyridin-3-amine hydrochloride is being investigated for its therapeutic potential. It has shown activity in preclinical models, suggesting possible applications in the treatment of various diseases.

Industry: In the chemical industry, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with certain receptors and enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • N-[(2-chlorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride

  • N-[(2-fluorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride

  • N-[(2-iodophenyl)methyl]-5-methylpyridin-3-amine hydrochloride

Uniqueness: N-[(2-bromophenyl)methyl]-5-methylpyridin-3-amine hydrochloride stands out due to its bromine atom, which imparts unique chemical and biological properties compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-5-methylpyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2.ClH/c1-10-6-12(9-15-7-10)16-8-11-4-2-3-5-13(11)14;/h2-7,9,16H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEINUFLIMWKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)NCC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803610-07-2
Record name 3-Pyridinamine, N-[(2-bromophenyl)methyl]-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803610-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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